molecular formula C34H35NO6 B1271915 Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside CAS No. 33493-71-9

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Cat. No. B1271915
CAS RN: 33493-71-9
M. Wt: 553.6 g/mol
InChI Key: GNACBNSYIVTBNV-UPYFENACSA-N
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Description

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-α-D-glucopyranose, which is a compound of interest due to its structural similarity to naturally occurring sugars and its potential applications in the synthesis of various glycoconjugates. The compound is characterized by the presence of a benzyl group and an acetamido group, which play a crucial role in its reactivity and stability.

Synthesis Analysis

The synthesis of related compounds involves selective mesylation at position 6 of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside, followed by benzylation to introduce additional benzyl groups. Subsequent treatment with cesium fluoride in boiling 1,2-ethanediol leads to the formation of benzyl 2-acetamido-3,4-di-O-benzyl-2,6-dideoxy-6-fluoro-α-D-glucopyranoside. This compound can then undergo hydrogenolysis to remove the benzyl groups, yielding 2-acetamido-2,6-dideoxy-6-fluoro-α-D-glucopyranose with a total yield of approximately 15% based on the starting material .

Molecular Structure Analysis

Chemical Reactions Analysis

Chemical reactions involving benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside derivatives include mesylation, benzylation, and hydrogenolysis. The mesylation step is crucial for introducing a good leaving group, which is then displaced by benzyl groups. The use of cesium fluoride to introduce a fluorine atom indicates the compound's ability to undergo nucleophilic substitution reactions. The final hydrogenolysis step is essential for removing protecting groups and obtaining the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside are not explicitly detailed in the provided abstracts. However, the properties of similar compounds suggest that the compound is likely to be a crystalline solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of multiple benzyl groups would increase its hydrophobic character, while the acetamido group could contribute to hydrogen bonding and affect its solubility in polar solvents .

Relevant Case Studies

While no specific case studies are mentioned in the abstracts, the synthesis of derivatives like allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside and subsequent reactions to form disaccharides demonstrate the utility of these compounds in the preparation of more complex glycoconjugates. The ability to selectively protect and deprotect functional groups allows for the stepwise construction of molecules with potential biological activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through various methods, with a focus on achieving high yields and purity. For instance, Shaban & Jeanloz (1971) synthesized benzyl 2-acetamido-2-deoxy-6-O-α-D-mannopyranosyl-α-D-glucopyranoside, a related compound, with good yield, demonstrating its potential as a reference standard for glycoprotein structure determination (Shaban & Jeanloz, 1971).

  • Chemical Modifications and Derivatives : Research has explored the modification of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside to create various derivatives. For example, Shul'man & Khorlin (1973) investigated the selective mesylation and benzylation of this compound (Shul'man & Khorlin, 1973).

Applications in Carbohydrate Chemistry

  • Glycosidic Linkage Studies : Dmitrieve, Knirel, & Kochetkov (1973) used benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside as a model bioside for the selective cleavage of glycosidic linkages in polysaccharides, which is crucial in understanding carbohydrate structures and functions (Dmitrieve, Knirel, & Kochetkov, 1973).

  • Bacterial Peptidoglycan Derivatives : In a study by Merser, Sinaỹ, & Adam (1975), derivatives of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside were synthesized and evaluated for their adjuvant activity, highlighting its potential use in immunology (Merser, Sinaỹ, & Adam, 1975).

  • Disaccharide Synthesis for Dermatan Sulfate Study : Rochepeau-Jobron & Jacquinet (1997) synthesized derivatives of benzyl 2-acetamido-2-deoxy-α, and β-D-glucopyranoside as part of their research on dermatan sulfate, a type of glycosaminoglycan (Rochepeau-Jobron & Jacquinet, 1997).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACBNSYIVTBNV-UPYFENACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369210
Record name ST50319384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide

CAS RN

33493-71-9
Record name ST50319384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
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Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 5
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Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 6
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Citations

For This Compound
1
Citations
JFG Vliegenthart… - Carbohydrate …, 1982 - dspace.library.uu.nl
Similarly, 5 was prepared from 1 in 51% yieId by using 4-phenylbenzyl bromide in the alkylation step. Compound 5 could be converted into the 6-0-acetyl derivative 6, the ‘Hnmr. …
Number of citations: 4 dspace.library.uu.nl

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